molecular formula C28H33FO5S B14899714 (2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B14899714
M. Wt: 500.6 g/mol
InChI Key: UOKQKMBNICYTNN-VVHUWMOXSA-N
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Description

The compound “(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the core tetrahydro-2H-pyran ring, the introduction of the fluorophenyl and thiophenyl groups, and the final hydroxymethylation. Common reagents and catalysts used in these reactions include:

    Formation of the tetrahydro-2H-pyran ring: This step may involve the use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) or other acid catalysts.

    Introduction of the fluorophenyl and thiophenyl groups: These steps may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Hydroxymethylation: This step may involve the use of formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone or aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. Potential mechanisms could include:

    Binding to specific receptors or enzymes: This could modulate their activity and lead to downstream effects.

    Interacting with cellular membranes: This could alter membrane properties and affect cellular signaling.

    Modulating gene expression: This could lead to changes in protein levels and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other similar compounds: Compounds with similar core structures but different substituents or stereochemistry.

Properties

Molecular Formula

C28H33FO5S

Molecular Weight

500.6 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[1-[5-(4-fluorophenyl)thiophen-2-yl]pentyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C28H33FO5S/c1-3-4-5-20(24-13-12-23(35-24)17-8-10-19(29)11-9-17)21-14-18(7-6-16(21)2)28-27(33)26(32)25(31)22(15-30)34-28/h6-14,20,22,25-28,30-33H,3-5,15H2,1-2H3/t20?,22-,25-,26+,27-,28+/m1/s1

InChI Key

UOKQKMBNICYTNN-VVHUWMOXSA-N

Isomeric SMILES

CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

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